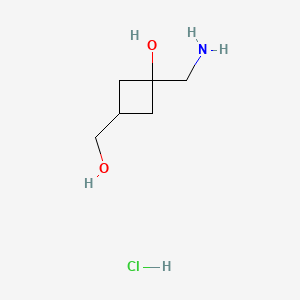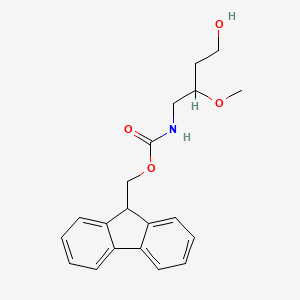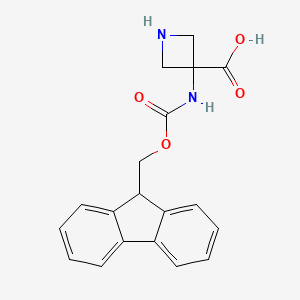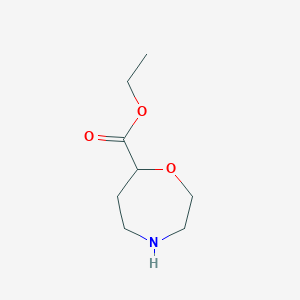
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves the halogen-metal exchange reaction, where a halogenated pyridine derivative is treated with a metal reagent such as n-butyllithium.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction conditions typically involve the use of a palladium catalyst such as palladium acetate and a base like potassium carbonate.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluoro and methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity . The fluoro and methoxycarbonyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid can be compared with other similar compounds, such as:
3-Pyridinylboronic acid: This compound lacks the fluoro and methoxycarbonyl groups, making it less reactive in certain chemical reactions.
4-Pyridinylboronic acid: This compound has the boronic acid group attached to the 4-position of the pyridine ring, but lacks the fluoro and methoxycarbonyl groups.
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid: This compound is similar but lacks the methoxycarbonyl group, which affects its reactivity and applications.
The presence of the fluoro and methoxycarbonyl groups in this compound enhances its reactivity and makes it a more versatile reagent in various chemical reactions.
Propriétés
Formule moléculaire |
C7H7BFNO4 |
|---|---|
Poids moléculaire |
198.95 g/mol |
Nom IUPAC |
(3-fluoro-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)4(8(12)13)2-3-10-6/h2-3,12-13H,1H3 |
Clé InChI |
AIVJAEWUYZVJGZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=NC=C1)C(=O)OC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)

![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
amine hydrochloride](/img/structure/B13457807.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)

![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)

![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
